![molecular formula C6H2Cl2F3N B597674 3,5-Dichloro-4-(trifluoromethyl)pyridine CAS No. 1221272-92-9](/img/structure/B597674.png)
3,5-Dichloro-4-(trifluoromethyl)pyridine
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Overview
Description
“3,5-Dichloro-4-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1221272-92-9 . It has a molecular weight of 215.99 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Structural Studies
3,5-Dichloro-4-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of various chemical compounds, including pesticides, due to its unique structure that contains both chlorine and fluorine atoms. Lu Xin-xin (2006) highlighted its significance in the synthesis of pesticides, exploring various synthesis processes and evaluating their efficiency (Lu Xin-xin, 2006). Additionally, its interaction with iodine was studied through spectroscopic and structural characterization, revealing the formation of a complex that contributes to our understanding of its chemical behavior (Chernov'yants et al., 2011).
Contributions to Material Science
The compound plays a role in material science, particularly in the development of new fungicides and energetic materials. For instance, its structure was analyzed in the development of fluazinam, a fungicide, showcasing the molecular interactions that contribute to its effectiveness (Jeon et al., 2013). Furthermore, its application in the synthesis of novel energetic materials has been explored, indicating its potential in creating substances with high density and detonation properties (Ma et al., 2018).
Novel Chemical Reactions and Methodologies
Research has also focused on novel reactions and methodologies involving this compound, such as the regioselective synthesis of pyridine derivatives, which has significant implications for the pharmaceutical industry (Yang et al., 2013). Additionally, its role in the development of new strategies for the synthesis of poly-substituted pyridines showcases its versatility in organic chemistry (Chen et al., 2010).
Mechanism of Action
Trifluoromethylpyridine (TFMP) and its derivatives, including “3,5-Dichloro-4-(trifluoromethyl)pyridine”, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUKPABXRIYGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260476 |
Source
|
Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221272-92-9 |
Source
|
Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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